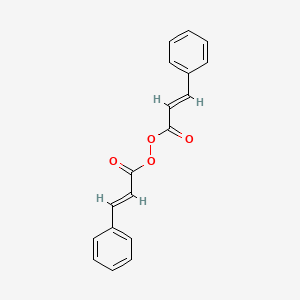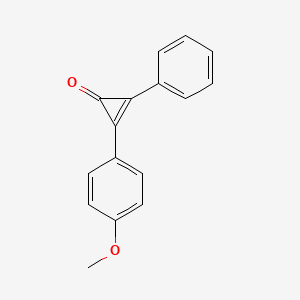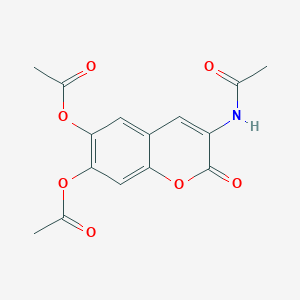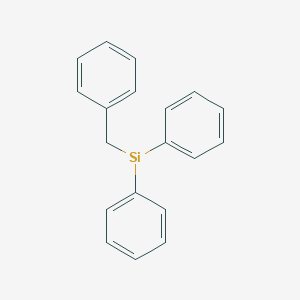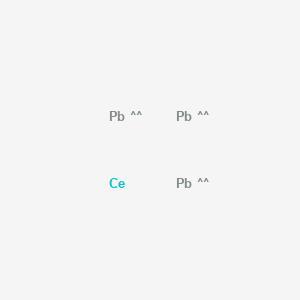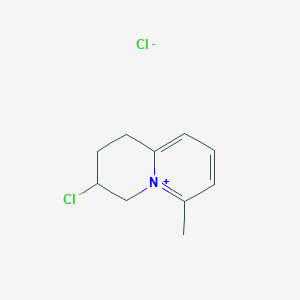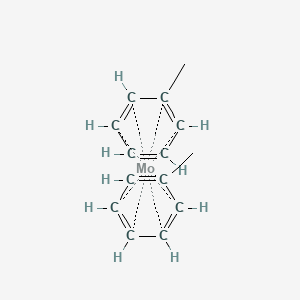
5,5-Dimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyldecane: is a branched alkane with the molecular formula C12H26 . It is a hydrocarbon consisting of a decane backbone with two methyl groups attached to the fifth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH-CH2-CH2-CH2-CH2-CH3 | CH3 Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethyldecane can be achieved through several methods. One common approach involves the Grignard reaction . In this method, a Grignard reagent such as isobutylmagnesium bromide is reacted with a suitable ketone like 2-octanone to form the desired product. The reaction typically proceeds as follows:
-
Formation of the Grignard Reagent: [ \text{Isobutyl bromide} + \text{Magnesium} \rightarrow \text{Isobutylmagnesium bromide} ]
-
Reaction with Ketone: [ \text{Isobutylmagnesium bromide} + \text{2-Octanone} \rightarrow \text{this compound} ]
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the hydrogenation of olefins . This process includes the following steps:
-
Preparation of Olefins: [ \text{Alcohol} \rightarrow \text{Olefin} + \text{Water} ]
-
Hydrogenation: [ \text{Olefin} + \text{Hydrogen} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
Types of Reactions:
5,5-Dimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or Bromine (Br2) with UV light or heat
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: No significant change as it is already saturated
Substitution: Halogenated alkanes
Scientific Research Applications
5,5-Dimethyldecane has several applications in scientific research, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.
Biology: Studied for its role in hydrocarbon metabolism and biodegradation.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent in the chemical industry and as a model compound in the study of hydrocarbon oxidation and combustion.
Mechanism of Action
The mechanism of action of 5,5-Dimethyldecane is primarily related to its role as a non-polar solvent. It can dissolve non-polar compounds such as hydrocarbons, oils, and fats. This property makes it useful in various applications, including chemical reactions and industrial processes. The molecular targets and pathways involved are generally related to its ability to interact with other non-polar molecules through van der Waals forces.
Comparison with Similar Compounds
- 5,6-Dimethyldecane
- 2,4-Dimethyldecane
- 3,5-Dimethyldecane
Comparison:
- 5,5-Dimethyldecane is unique due to the specific positioning of the methyl groups on the fifth carbon atom, which can influence its physical and chemical properties.
- 5,6-Dimethyldecane has methyl groups on the fifth and sixth carbon atoms, leading to different steric and electronic effects.
- 2,4-Dimethyldecane and 3,5-Dimethyldecane have methyl groups on different carbon atoms, resulting in variations in their reactivity and applications.
Properties
IUPAC Name |
5,5-dimethyldecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXSOUOIPAWOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504391 |
Source


|
| Record name | 5,5-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17453-92-8 |
Source


|
| Record name | 5,5-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

